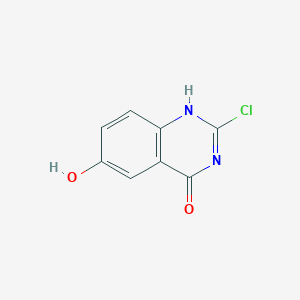
2-chloro-6-hydroxy-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-6-hydroxy-1H-quinazolin-4-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have been extensively studied for their pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities .
Preparation Methods
The synthesis of 2-chloro-6-hydroxy-1H-quinazolin-4-one typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method includes the cyclization of anthranilic acid with chloroform and potassium hydroxide under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-chloro-6-hydroxy-1H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can convert the compound into different hydroquinazoline derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents like alkyl or aryl groups.
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various alkyl or aryl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-chloro-6-hydroxy-1H-quinazolin-4-one involves its interaction with specific molecular targets within cells. It can inhibit the activity of certain enzymes, leading to the disruption of essential cellular processes. For instance, its anticancer activity is attributed to its ability to inhibit the proliferation of cancer cells by interfering with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
2-chloro-6-hydroxy-1H-quinazolin-4-one is unique compared to other quinazolinone derivatives due to its specific substituents, which confer distinct biological activities. Similar compounds include:
2-chloro-4-hydroxyquinazoline: Known for its antimicrobial properties.
6-hydroxyquinazolin-4-one: Exhibits anti-inflammatory and analgesic activities.
2,3-dihydroquinazolin-4-one: Studied for its anticonvulsant and sedative effects.
These compounds share a common quinazolinone scaffold but differ in their substituents, leading to variations in their pharmacological profiles.
Properties
IUPAC Name |
2-chloro-6-hydroxy-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-8-10-6-2-1-4(12)3-5(6)7(13)11-8/h1-3,12H,(H,10,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLRMJSHSQGSFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)N=C(N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O)C(=O)N=C(N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


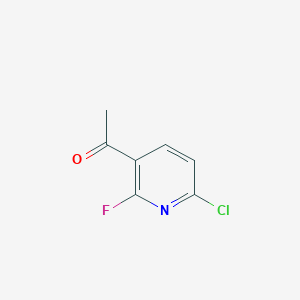
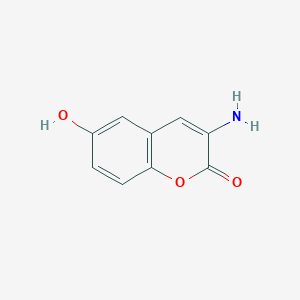

![5-Fluoro-2-methylbenzo[d]thiazol-6-amine](/img/structure/B8053943.png)

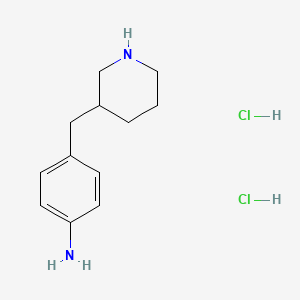
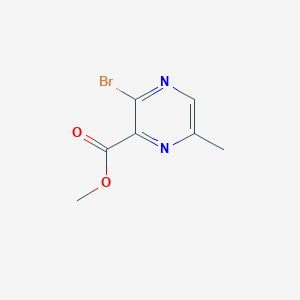



![6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B8053998.png)

